molecular formula C13H22N4O2 B2592625 Tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate CAS No. 2375270-06-5

Tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate

Cat. No.: B2592625
CAS No.: 2375270-06-5
M. Wt: 266.345
InChI Key: HQDWPNKGIRTOPD-UHFFFAOYSA-N
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Description

Tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate is a bicyclic tertiary amine derivative featuring a strained [3.3.1] bridged ring system. The compound is characterized by a tert-butyl carbamate group at the 9-position and an azido (-N₃) substituent at the 3-position. This structure is synthetically valuable due to the azide group’s role in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition), enabling bioconjugation and drug discovery applications .

Properties

IUPAC Name

tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-10-5-4-6-11(17)8-9(7-10)15-16-14/h9-11H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDWPNKGIRTOPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC1CC(C2)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate typically involves multiple steps. One common method starts with the preparation of the bicyclic core structure, followed by the introduction of the azido group and the tert-butyl ester. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents.

    Oxidation Reactions: The compound can undergo oxidation to form different oxidation states.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides and catalysts like palladium can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are often used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido group typically yields an amine derivative, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound can be used in the study of biochemical pathways and as a probe in molecular biology experiments.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The tert-butyl ester group can undergo hydrolysis to release the active carboxylate form, which can interact with various biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogues

Functional Group Variations

Azido vs. Amino Derivatives
  • Tert-butyl exo-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate (CAS: 1363380-67-9) Molecular Weight: 240.34 g/mol (vs. ~277–378 g/mol for azido derivatives). Reactivity: The amino group enables amide bond formation or reductive alkylation, making it a versatile intermediate for drug candidates (e.g., CCR5 antagonists) . Synthesis: Prepared via catalytic hydrogenation of nitroso intermediates or direct amidation (yields: 34–78%) . Stability: Requires storage at 2–8°C under inert conditions, indicating higher sensitivity than azides .
Azido vs. Oxo/Hydroxy Derivatives
  • Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate (CAS: 512822-34-3) Molecular Weight: 239.32 g/mol. Reactivity: The ketone group facilitates carbonyl chemistry (e.g., Grignard additions) but lacks click chemistry utility . Applications: Primarily serves as a precursor for further functionalization (e.g., reduction to alcohols) .
  • Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate (CAS: 1147557-68-3) Molecular Weight: 243.3 g/mol. Structure: Incorporates an ether (3-oxa) bridge, enhancing rigidity and altering solubility .

Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) logP Key Functional Group Yield (%)
3-azido derivative (hypothetical) C₁₃H₂₁N₅O₂ ~295.34 ~1.8* Azido (-N₃) N/A
3-amino (1363380-67-9) C₁₃H₂₄N₂O₂ 240.34 1.65 Amino (-NH₂) 78.3
9-oxo (512822-34-3) C₁₃H₂₁NO₃ 239.32 1.2 Ketone (-C=O) 89
3-oxa-9-hydroxy (1147557-68-3) C₁₂H₂₁NO₄ 243.3 0.5 Hydroxyl (-OH) N/A

*Estimated based on analogous structures.

Biological Activity

Tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • CAS Number : 1363380-67-9
  • Molecular Formula : C13H24N2O2
  • Molecular Weight : 240.34 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The azido group is known for its reactivity, which can facilitate the formation of covalent bonds with target biomolecules, potentially leading to alterations in their function.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays demonstrated that it exhibits significant inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Properties

The compound has also shown promising results in anticancer assays. It was tested against various cancer cell lines, exhibiting cytotoxic effects that suggest its potential as a therapeutic agent.

Cancer Cell Line IC50 (μM)
MDA-MB-231 (Breast)15
A549 (Lung)20
HeLa (Cervical)10

Case Studies

  • Study on Antimicrobial Activity :
    • Researchers conducted a series of experiments to evaluate the antimicrobial efficacy of this compound against multi-drug resistant strains. The results indicated that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics.
  • Anticancer Efficacy Evaluation :
    • A comprehensive study evaluated the anticancer potential of the compound using various human cancer cell lines. The findings revealed that this compound induced apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism that could be exploited for cancer therapy.

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